N,N'-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide: is an organic compound that belongs to the class of aromatic amides It features a phenylene core substituted with a chloro group and a prop-2-en-1-yl group, flanked by two benzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide typically involves a multi-step organic synthesis process. One common route includes:
Starting Material: The synthesis begins with 4-chloro-1,2-phenylenediamine.
Alkylation: The diamine undergoes alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Amidation: The resulting intermediate is then subjected to amidation with benzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide can undergo various chemical reactions, including:
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding epoxides or diols.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[4-Chloro-5-(prop-2-yn-1-yl)-1,2-phenylene]dibenzamide
- N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]diacetamide
Uniqueness
N,N’-[4-Chloro-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, prop-2-en-1-yl group, and benzamide moieties makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
820246-26-2 |
---|---|
Molekularformel |
C23H19ClN2O2 |
Molekulargewicht |
390.9 g/mol |
IUPAC-Name |
N-(2-benzamido-4-chloro-5-prop-2-enylphenyl)benzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-2-9-18-14-20(25-22(27)16-10-5-3-6-11-16)21(15-19(18)24)26-23(28)17-12-7-4-8-13-17/h2-8,10-15H,1,9H2,(H,25,27)(H,26,28) |
InChI-Schlüssel |
RYEPVNCRGYQNCG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC(=C(C=C1Cl)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.